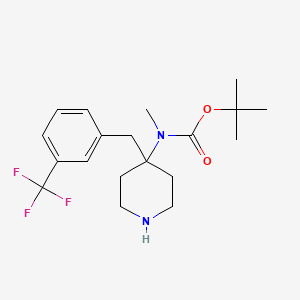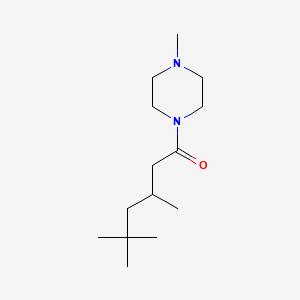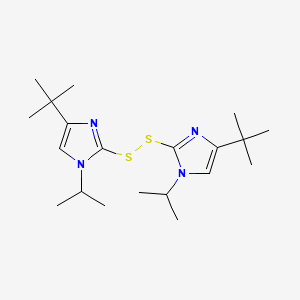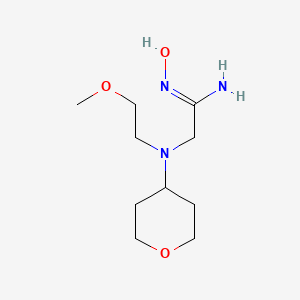
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is a complex organic compound that features a sulfonamide group, a vinyl group, and a tert-butoxycarbonyl (Boc) protected amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then reacted with a vinylating agent under basic conditions to introduce the vinyl group.
Protection of L-Alanine: L-Alanine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-alanine.
Coupling Reaction: Finally, the Boc-L-alanine is coupled with the vinyl sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Substituted sulfonamides.
科学的研究の応用
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the vinyl group can participate in covalent bonding with nucleophilic sites.
類似化合物との比較
Similar Compounds
1-((N,4-Dimethylphenyl)sulfonamido)ethyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with an ethyl group instead of a vinyl group.
1-((N,4-Methylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is unique due to the presence of both the vinyl group and the Boc-protected amino acid, which confer distinct reactivity and potential for diverse applications.
特性
分子式 |
C18H26N2O6S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H26N2O6S/c1-12-8-10-15(11-9-12)27(23,24)20(7)14(3)25-16(21)13(2)19-17(22)26-18(4,5)6/h8-11,13H,3H2,1-2,4-7H3,(H,19,22)/t13-/m0/s1 |
InChIキー |
XJUAQHRMTWMCNA-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)[C@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)

![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)



![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)


